molecular formula C18H16N4O3 B14942419 Methyl 3-(dicyanomethylidene)-1-methyl-5-oxo-8-phenyl-2,6-diazabicyclo[2.2.2]octane-7-carboxylate

Methyl 3-(dicyanomethylidene)-1-methyl-5-oxo-8-phenyl-2,6-diazabicyclo[2.2.2]octane-7-carboxylate

Cat. No.: B14942419
M. Wt: 336.3 g/mol
InChI Key: XKGJGQSDBLFQSR-UHFFFAOYSA-N
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Description

Methyl 3-(dicyanomethylidene)-1-methyl-5-oxo-8-phenyl-2,6-diazabicyclo[2.2.2]octane-7-carboxylate: is a complex organic compound featuring a bicyclic structure. This compound is part of the diazabicyclo[2.2.2]octane family, which is known for its unique structural properties and diverse applications in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(dicyanomethylidene)-1-methyl-5-oxo-8-phenyl-2,6-diazabicyclo[2.2.2]octane-7-carboxylate typically involves multi-step organic reactions. One common method includes the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in various reactions such as the Morita–Baylis–Hillman reaction and Knoevenagel condensation . These reactions are carried out under mild conditions, often at room temperature, and can be performed in various solvents including methanol and acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(dicyanomethylidene)-1-methyl-5-oxo-8-phenyl-2,6-diazabicyclo[2.2.2]octane-7-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles, often in the presence of DABCO.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine: In biological and medical research, derivatives of this compound are investigated for their potential therapeutic properties. The bicyclic structure is often explored for its ability to interact with biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of polymers and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for large-scale industrial applications .

Mechanism of Action

The mechanism of action of methyl 3-(dicyanomethylidene)-1-methyl-5-oxo-8-phenyl-2,6-diazabicyclo[2.2.2]octane-7-carboxylate involves its interaction with molecular targets through its bicyclic structure. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It often participates in catalytic cycles, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(dicyanomethylidene)-1-methyl-5-oxo-8-phenyl-2,6-diazabicyclo[2.2.2]octane-7-carboxylate is unique due to its combination of a bicyclic structure with multiple functional groups, allowing for diverse reactivity and applications. Its ability to participate in various chemical reactions and its potential in scientific research make it a valuable compound in both academic and industrial settings .

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

methyl 3-(dicyanomethylidene)-1-methyl-5-oxo-8-phenyl-2,6-diazabicyclo[2.2.2]octane-7-carboxylate

InChI

InChI=1S/C18H16N4O3/c1-18-14(17(24)25-2)12(10-6-4-3-5-7-10)13(16(23)22-18)15(21-18)11(8-19)9-20/h3-7,12-14,21H,1-2H3,(H,22,23)

InChI Key

XKGJGQSDBLFQSR-UHFFFAOYSA-N

Canonical SMILES

CC12C(C(C(C(=C(C#N)C#N)N1)C(=O)N2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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